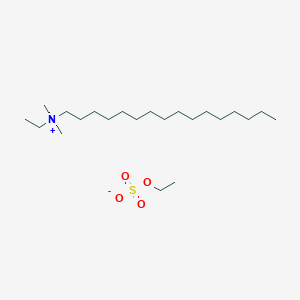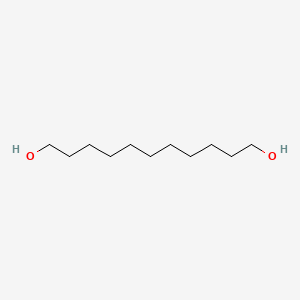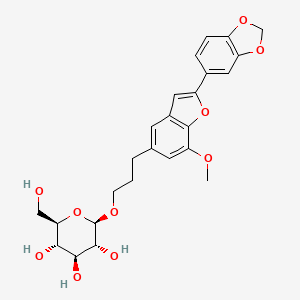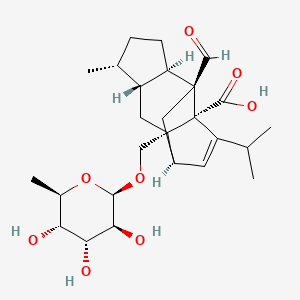
2-(Benzooxazol-2-ylsulfanyl)-propionic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(Benzooxazol-2-ylsulfanyl)-propionic acid often involves reactions starting from (1,3-Benzothiazol-2-ylsulfanyl)acetic acid or its derivatives. For instance, a range of benzothiazole-2-ylsulfanyl derivatives have been synthesized from this acid, showcasing the variety of compounds that can be generated from similar starting materials through different synthetic routes, including reactions with alkanoylhydrazide and thiadiazole derivatives (Chakraborty, Sharma, Bala, & Mishra, 2014).
Molecular Structure Analysis
Characterization techniques such as FTIR and NMR spectroscopy are critical for analyzing the molecular structure of synthesized compounds. These methods confirm the expected structures by comparing spectral data to theoretical predictions. For example, novel thiofibrates with a 1,3-benzoxazole moiety have been synthesized and characterized using physical data and spectral studies, validating the assigned structures through IR and NMR spectroscopy (Niranjan M S & Chaluvaraju K C, 2018).
Chemical Reactions and Properties
The compound's reactivity is illustrated by its participation in creating metal complexes, such as those with Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) ions. These complexes were prepared in alcoholic medium and characterized through various spectroscopic techniques, indicating the ligand's ability to coordinate with metal ions to form structured complexes (Yousif, Muaiad, & Adil, 2011).
Physical Properties Analysis
The physical properties of compounds like melting points and solubility are essential for understanding their behavior in different environments and applications. These properties can significantly affect their application in synthesis, materials science, and other fields. However, specific details on the physical properties of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid derivatives need to be more widely reported in the literature.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and acidity or basicity, are vital for determining a compound's potential applications. The synthesis and characterization studies provide insights into these properties by describing reaction conditions, yields, and product stability. For instance, the use of ethyl (benzothiazol-2-ylsulfonyl)acetate in malonic ester-type syntheses demonstrates the compound's reactivity and utility in generating substituted carboxylic acids (Hussein & McGeary, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Activity
- Various derivatives of 2-(Benzooxazol-2-ylsulfanyl)-propionic acid, including benzothiazole-2-ylsulfanyl derivatives, have been synthesized and characterized for their microbial activity. These compounds demonstrated appreciable antifungal and antibacterial activities (Chakraborty et al., 2014).
- Novel biological active compounds derived from 2-(Benzooxazol-2-ylsulfanyl)-propionic acid have been synthesized and exhibited antibacterial effects against different strains of bacteria with high to lowest Minimum Inhibition Concentration (MIC) values (Maru et al., 2015).
Synthesis of Novel Compounds
- Novel thiofibrates bearing a 1,3-Benzoxazole moiety have been synthesized from 2-(Benzooxazol-2-ylsulfanyl)-propionic acid. These novel compounds were characterized and their structural properties were confirmed through spectral studies (NiranjanM & ChaluvarajuK, 2018).
- Synthesis of (1H-pyrrol-2-ylsulfanyl)alkanoic acids has been conducted using 2-(Benzooxazol-2-ylsulfanyl)-propionic acid as a precursor. These newly synthesized compounds have added to the diversity of sulfur-containing compounds for various applications (Rudyakova et al., 2008).
Metal Complex Synthesis
- Metal complexes involving 2-(Benzooxazol-2-ylsulfanyl)-propionic acid and metal ions such as Fe(II), Mn(II), Co(II), Hg(II), and Cr(III) have been synthesized. The structures of these complexes were proposed based on spectral measurements, suggesting potential applications in various fields including catalysis and material science (Yousif et al., 2011).
Zukünftige Richtungen
The future directions for research on “2-(Benzooxazol-2-ylsulfanyl)-propionic acid” and related compounds could involve further exploration of their potential biological activities. For instance, benzoxazole derivatives could be further studied for their potential as anti-inflammatory agents, anti-tumor agents, and more . Additionally, these compounds could be explored for their potential in proteomics research .
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6(9(12)13)15-10-11-7-4-2-3-5-8(7)14-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCDEDKPAULRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzooxazol-2-ylsulfanyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)